molecular formula C13H25N3O3 B2665328 Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate CAS No. 1780885-59-7

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate

Cat. No.: B2665328
CAS No.: 1780885-59-7
M. Wt: 271.361
InChI Key: WNOIKMDUPKLYFK-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

The compound emerged during the 2010s as part of pharmaceutical chemistry's broader exploration of sp³-hybridized nitrogen heterocycles. Piperazine derivatives gained prominence in the early 2000s with FDA approvals of drugs like imatinib and ciprofloxacin, while oxetanes entered mainstream medicinal chemistry through their incorporation into taxane anticancer agents. The strategic fusion of these systems reflects two key trends:

  • The pursuit of conformational restriction to enhance target selectivity
  • The integration of polar, strained motifs to improve solubility and metabolic stability

Early synthetic routes (2016 patent filings) focused on modular assembly through sequential nucleophilic substitutions, enabling efficient scale-up for structure-activity relationship studies. Recent advances (2020–2025) have optimized stereochemical control during oxetane functionalization, particularly for creating chiral aminomethyl substituents critical to biological activity.

Significance in Heterocyclic Chemistry

This compound exemplifies three paradigm-shifting concepts in modern heterocyclic chemistry:

Ring Strain Utilization: The oxetane's 106 kJ·mol⁻¹ strain energy introduces unique reactivity patterns compared to larger oxygen heterocycles. When coupled with piperazine's flexible nitrogen scaffold, this enables precise spatial arrangement of pharmacophoric elements.

Hybrid Architectures: Blending oxetane's polarity (dipole moment ≈2.7 D) with piperazine's basicity creates amphiphilic systems capable of crossing biological membranes while maintaining aqueous solubility.

Functional Group Orthogonality: The tert-butyloxycarbonyl (Boc) protecting group, oxetane ring, and primary amine provide distinct reactivity handles for sequential modifications.

Structural Feature Chemical Impact
Oxetane ring Enhances metabolic stability vs. larger rings
Piperazine core Enables pH-dependent conformational switching
Aminomethyl group Permits bioconjugation or secondary derivatization

Structural Framework and Molecular Architecture

The molecule (C₁₃H₂₅N₃O₃, MW 271.36 g/mol) contains three distinct structural domains:

Piperazine Core: A six-membered diazacyclohexane ring adopting chair conformations. Nitrogen atoms at positions 1 and 4 engage in hydrogen bonding, with the N1 position protected by a Boc group.

Oxetane Spacer: A strained four-membered oxygen heterocycle fused at C3 to both the piperazine ring and an aminomethyl substituent. X-ray crystallography reveals a puckered ring geometry (endodentate angle ≈92°), creating defined vectorial relationships between functional groups.

Protective Groups: The tert-butyloxycarbonyl group at N1 stabilizes the piperazine against oxidative degradation during synthesis, while the oxetane's 3-aminomethyl group provides a primary amine handle for further functionalization.

Position within Piperazine and Oxetane Research Fields

In piperazine chemistry, this compound advances beyond traditional N-alkyl/aryl derivatives by incorporating:

  • Sp³-hybridized carbon linkages (vs. planar aromatic systems)
  • Three-dimensional complexity through oxetane fusion
  • Enhanced polarity profiles via oxygen heteroatoms

Within oxetane research, it demonstrates:

  • Successful integration with nitrogen-rich scaffolds
  • Stability under physiological pH conditions
  • Compatibility with standard peptide coupling reagents

Comparative analysis with related structures:

Compound Class Key Differentiator
Simple piperazines Lack 3D complexity and metabolic stability
Unsubstituted oxetanes Limited hydrogen-bonding capacity
Aza-oxetanes Reduced basicity at nitrogen centers

Contemporary Significance in Medicinal Chemistry

Recent applications (2020–2025) highlight three key roles:

Kinase Inhibitor Development: The oxetane's oxygen lone pairs participate in hinge-region hydrogen bonding with kinase ATP pockets, while the piperazine's basic nitrogen mediates solubility in lead compounds.

PROTAC® Design: As evidenced by structural analogs, the primary amine enables conjugation to E3 ligase ligands, with the oxetane improving cell permeability of these large heterobifunctional molecules.

GPCR-Targeted Agents: Molecular modeling shows the compound's ability to adopt conformations matching both orthosteric (piperazine) and allosteric (oxetane) binding pockets in aminergic receptors.

Synthetic versatility is demonstrated through recent transformations:

  • Boc deprotection yields a secondary amine for sulfonamide formation
  • Oxetane ring-opening via acid catalysis generates diol intermediates
  • Reductive amination of the primary amine installs diverse aryl/alkyl groups

Properties

IUPAC Name

tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIKMDUPKLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate with aminomethyl reagents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce piperazine derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate has the following chemical properties:

  • CAS Number : 1257293-88-1
  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.315 g/mol
  • Structure : The compound features a piperazine ring, an oxetane moiety, and a tert-butyl ester group, contributing to its unique chemical reactivity and biological activity.

2.1. Neuropharmacological Activity

Research indicates that compounds similar to this compound exhibit neuroprotective effects. For instance, studies have shown that related compounds can inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

2.2. Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. It can be synthesized through methods involving the condensation of piperazine derivatives with oxetane-containing reagents, leading to compounds that exhibit enhanced biological properties .

3.1. Alzheimer's Disease Research

The compound's ability to inhibit amyloid beta aggregation positions it as a candidate for Alzheimer's disease therapy. In vitro studies have demonstrated its protective effects against neurotoxicity induced by amyloid beta peptides, suggesting its potential role in mitigating neurodegenerative processes .

3.2. Antidepressant Properties

Preliminary studies suggest that derivatives of this compound may possess antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems . This opens avenues for further research into its efficacy as an antidepressant agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperazine ring provides structural stability, while the oxetane ring enhances the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Features Synthesis Highlights Evidence
Target Compound 3-(Aminomethyl)oxetan-3-yl 271.36 Oxetane ring with aminomethyl group; Boc-protected Not explicitly described, but likely involves oxetane ring formation and Boc protection.
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl ~290 (estimated) Cyano group enhances electrophilicity; pyridine core for metal coordination. Synthesized via nucleophilic substitution; intermediates used in kinase inhibitor development.
tert-Butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate 3-Bromo-5-fluoropyridin-2-yl ~360 (estimated) Halogen substituents enable cross-coupling reactions. Prepared via Stille coupling; precursor for thiazole-containing pharmaceuticals.
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 4-(3-Nitrophenoxy)butanoyl ~409 (estimated) Carbonyl linker for solubility modulation; nitro group for reduction. Amidation of tert-butyl piperazine with activated esters; used in soluble epoxide hydrolase inhibitors.
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazolylmethyl ~440 (estimated) Imidazothiazole moiety for targeting kinase pathways. Multi-step synthesis involving Suzuki-Miyaura coupling; explored in oncology research.

Key Observations

Substituent Diversity: The target compound’s oxetane-aminomethyl group distinguishes it from derivatives with aromatic (e.g., pyridyl, imidazothiazolyl) or aliphatic (e.g., butanoyl) substituents. Oxetanes are prized for improving metabolic stability and solubility in drug design . Halogenated pyridyl derivatives (e.g., bromo/fluoro) serve as intermediates for cross-coupling reactions, enabling rapid diversification .

Synthetic Strategies :

  • Cross-Coupling Reactions : Brominated pyridyl derivatives () utilize Stille or Suzuki couplings to introduce heterocycles like thiazoles, critical for kinase inhibitor development.
  • Amidation/Protection : The target compound’s Boc group is a common feature, facilitating piperazine protection during multi-step syntheses. highlights amidation with HOAt/EDCI for carbonyl-linked analogues .

Biological Relevance: While the target compound’s direct applications are unspecified, structurally similar derivatives target enzymes (e.g., EGFR in , soluble epoxide hydrolase in ) or kinases (). The 3-cyanopyridyl variant () is a precursor for covalent kinase inhibitors, leveraging cyano groups for selective binding .

Safety and Handling: The target compound requires stringent precautions (e.g., inert gas handling, moisture avoidance) due to its reactive aminomethyl group . In contrast, halogenated or nitro-substituted derivatives may pose explosion risks under specific conditions .

Biological Activity

Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate, with the CAS number 1257293-88-1, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • Structure : The compound features a piperazine ring substituted with an oxetane and a tert-butyl carboxylate group, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Toll-like receptors (TLRs) : Recent studies suggest that derivatives of this compound may act as inhibitors of TLRs, which are crucial in the immune response. This inhibition can modulate inflammatory pathways, potentially leading to therapeutic applications in autoimmune diseases and infections .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound have revealed its ability to prevent neuronal cell death in vitro. This effect is hypothesized to be mediated through the modulation of oxidative stress pathways and apoptosis signaling .

Study 1: Inhibition of Inflammatory Responses

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation in tissues exposed to inflammatory stimuli. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

In vitro assays tested the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties, warranting further investigation into its clinical applications.

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
NeuroprotectiveReduction of oxidative stress

Q & A

Q. Basic Characterization Strategies

  • ¹H/¹³C NMR : Prioritize signals for the tert-butyl group (δ ~1.46 ppm in ¹H; ~28 ppm in ¹³C), oxetane protons (δ ~4.0–4.5 ppm), and piperazine N-CH₂ (δ ~3.4–3.6 ppm). Splitting patterns of aminomethyl (δ ~2.8–3.2 ppm) help confirm substitution .
  • Mass Spectrometry (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns (e.g., loss of Boc group, m/z ~170–214) validate structural integrity .

How should researchers resolve contradictions between computational modeling and experimental data (e.g., NMR or XRD)?

Advanced Data Analysis
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in piperazine rings) or crystal packing forces. For example, tert-butyl group orientation in XRD may differ from solution-phase NMR due to restricted rotation. Use density functional theory (DFT) to model preferred conformers and compare with NOESY/ROESY correlations . SHELX refinement tools (e.g., SHELXL) can reconcile XRD data with bond-length/bond-angle deviations >0.01 Å .

What strategies enable selective functionalization of the aminomethyl-oxetane moiety for structure-activity relationship (SAR) studies?

Q. Advanced Functionalization

  • Acylation/Reduction : React the aminomethyl group with activated esters (e.g., acryloyl chlorides) to introduce ketones or amides. LiAlH₄ reduction yields secondary amines .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on the oxetane ring enables bioconjugation. For example, tert-butyl piperazine derivatives have been modified with triazoles for targeting PARP-1 .

How is this compound utilized in targeting enzymes like HIF prolyl-hydroxylase or PARP-1?

Pharmacological Applications
The piperazine-oxetane scaffold mimics natural ligands for metal-binding enzymes. For HIF prolyl-hydroxylase inhibition, the tert-butyl group enhances hydrophobic binding, while the oxetane’s rigidity improves metabolic stability . In PARP-1 targeting, the aminomethyl group acts as a hydrogen-bond donor, as seen in olaparib analogues . Docking studies (e.g., AutoDock Vina) prioritize substituents at the 3-position of oxetane for optimizing binding affinity .

What crystallographic methods validate the 3D structure of this compound, and how are disorder issues addressed?

Advanced Crystallography
Single-crystal XRD with SHELX software (e.g., SHELXL) resolves disorder in flexible groups like the piperazine ring. For tert-butyl derivatives, anisotropic displacement parameters (ADPs) >0.05 Ų indicate rotational freedom. Twinning analysis (e.g., ROTAX) and Hirshfeld surface calculations mitigate packing ambiguities .

How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for CNS targets?

Q. Drug Design Methodology

  • LogP Optimization : Introduce fluorine or methyl groups to balance hydrophobicity (target LogP ~2–3).
  • PSA Reduction : Replace polar oxetane with bicyclic amines (e.g., azetidines) to lower polar surface area (<90 Ų).
  • In Situ Pro-drugs : tert-Butyl esters can be hydrolyzed in vivo to carboxylic acids, enhancing BBB uptake .

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